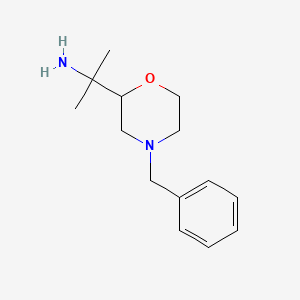

2-(4-Benzylmorpholin-2-yl)propan-2-amine

Description

Significance of Morpholine (B109124) Ring Systems in Heterocyclic Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. researchgate.net This structure is not merely a chemical curiosity but a "privileged pharmacophore" in medicinal chemistry, valued for its wide range of pharmacological activities. nih.govbohrium.com The presence of the oxygen atom and the weakly basic nitrogen atom imparts a unique set of physicochemical properties. researchgate.netacs.org

Key attributes of the morpholine ring include:

Improved Physicochemical Properties : Incorporating a morpholine moiety can enhance a molecule's solubility, bioavailability, and metabolic stability. thieme-connect.com Its structure provides a balance of lipophilic and hydrophilic characteristics, which can improve a drug candidate's pharmacokinetic profile. acs.org

Structural Versatility : The morpholine ring can act as a scaffold, directing its chemical appendages into specific orientations to interact with biological targets. researchgate.netacs.org Its flexible chair-like conformation is a key feature in this regard. acs.org

Bioisosteric Replacement : In drug design, the morpholine ring is often used as a bioisosteric replacement for other rings like piperazine (B1678402) or piperidine (B6355638) to optimize basicity and lipophilicity. thieme-connect.com

Biological Activity : Morpholine derivatives have been identified in numerous approved drugs, particularly as anticancer, anti-inflammatory, and antiviral agents. nih.govbohrium.com In fact, an analysis of FDA-approved drugs between 2012 and 2023 found 14 containing a morpholine ring, with half being anticancer agents. thieme-connect.com

Role of Amine Functionalities in Organic and Medicinal Chemistry

Amines are organic compounds derived from ammonia (B1221849) and are fundamental to organic and medicinal chemistry. numberanalytics.comvedantu.com The presence of a nitrogen atom with a lone pair of electrons makes them both basic and nucleophilic, enabling a wide variety of chemical reactions. nih.gov

The importance of amine functionalities is highlighted by their:

Ubiquity in Biology : Amines are central to the structure and function of essential biomolecules, including amino acids, proteins, neurotransmitters (like serotonin (B10506) and dopamine), and hormones. nih.govwhamine.comamerigoscientific.com

Foundation of Pharmaceuticals : A vast number of clinically used drugs are amine derivatives. whamine.com They are found in medications across numerous therapeutic areas, such as antihistamines, antidepressants, analgesics (like morphine), and local anesthetics (like lidocaine). numberanalytics.comvedantu.comwhamine.com

Versatility in Synthesis : The reactivity of the amine group makes it a crucial building block in organic synthesis. numberanalytics.com Common reactions involving amines include nucleophilic substitution, reductive amination, and the formation of amides, which are essential for creating complex molecules. numberanalytics.com The structure of an amine (primary, secondary, or tertiary) significantly influences its reactivity and specific applications. vedantu.com

Overview of N-Benzyl Derivatives in Synthetic and Biological Research

The N-benzyl group, which consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom, is a common feature in synthetic and medicinal chemistry. The introduction of this group can significantly influence a molecule's properties and biological activity.

Research on N-benzyl derivatives has demonstrated their utility in several areas:

Synthesis of Biologically Active Compounds : The N-benzyl moiety is a key component in the design of various therapeutic agents. For instance, a library of N-benzylpyridinium-based compounds was synthesized and showed potent inhibitory activity against the acetylcholinesterase enzyme, a target in Alzheimer's disease treatment. nih.gov In other research, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, showing potential as anticancer therapies. acs.org

Use as Bifunctional Chelating Agents : N-benzyl derivatives of compounds like diethylenetriaminetetraacetic acid have been synthesized for labeling antibodies with metal ions, which is a crucial technique in medical diagnostics like time-resolved fluoroimmunoassays. nih.gov

Models for Studying Molecular Interactions : Derivatives of N-benzyl-2-phenylpyridinium bromide have been used as minimalist models to study π-stacking interactions, which are fundamental forces in molecular recognition and protein folding. acs.org

The specific compound, 2-(4-Benzylmorpholin-2-yl)propan-2-amine, with CAS Number 2228572-74-3, integrates these three important chemical motifs. chemsrc.comrndmate.com

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2228572-74-3 chemsrc.comrndmate.com |

| Molecular Formula | C₁₄H₂₂N₂O |

| Purity | 97.0% chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylmorpholin-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-14(2,15)13-11-16(8-9-17-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLWJUYRLLQHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CN(CCO1)CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 4 Benzylmorpholin 2 Yl Propan 2 Amine Derivatives

Conformational Analysis and Stereochemical Influences on Molecular Recognition

The three-dimensional arrangement of a molecule is a crucial determinant of its biological activity. For 2-(4-benzylmorpholin-2-yl)propan-2-amine, both the conformation of the morpholine (B109124) ring and the stereochemistry at its chiral centers significantly impact how it interacts with target proteins.

Stereochemistry plays a pivotal role in the biological activity of chiral compounds. nih.gov The C-2 position of the morpholine ring in this compound is a chiral center. The (R) and (S) enantiomers can exhibit vastly different biological activities, as they will interact differently with chiral biological macromolecules like enzymes and receptors. It has been observed in other chiral morpholine derivatives that one enantiomer is often significantly more active than the other. For instance, in a study on the appetite suppressant 2-benzylmorpholine, the (R)-enantiomer was identified as the active form. ru.nl This highlights the importance of synthesizing and testing enantiomerically pure forms of this compound derivatives to fully elucidate their SAR.

Impact of Substitutions on the N-Benzyl Moiety on Molecular Interactions

The N-benzyl group of this compound is a key feature that can be readily modified to probe its role in molecular interactions. The aromatic ring of the benzyl (B1604629) group can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions with the residues of a biological target. The nature, position, and size of substituents on this phenyl ring can significantly modulate these interactions and, consequently, the biological activity. nih.govnih.gov

Studies on analogous N-benzyl substituted heterocyclic compounds have demonstrated that both electron-donating and electron-withdrawing substituents can influence potency. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the benzyl ring were well-tolerated and allowed for the fine-tuning of activity. The introduction of various substituents can alter the electronic properties and lipophilicity of the molecule, which in turn affects its binding affinity and pharmacokinetic properties.

The following table summarizes the effects of hypothetical substitutions on the N-benzyl moiety based on general principles observed in similar scaffolds:

| Substituent (R) on Phenyl Ring | Predicted Effect on Activity | Rationale |

| Hydrogen (unsubstituted) | Baseline activity | Reference for comparison. |

| 4-Fluoro | Potentially increased activity | Can enhance binding through favorable electrostatic interactions and improve metabolic stability. |

| 4-Chloro | Potentially increased activity | Increases lipophilicity, which may enhance membrane permeability and hydrophobic interactions. |

| 4-Methoxy | Variable effect | Can act as a hydrogen bond acceptor; its effect depends on the specific topology of the binding site. |

| 4-Trifluoromethyl | Potentially increased activity | Strong electron-withdrawing group that can alter electronic interactions and improve metabolic stability. |

| 4-Methyl | Potentially increased activity | Can enhance hydrophobic interactions within a corresponding pocket in the receptor. |

These predictions are based on general SAR trends and would need to be confirmed through the synthesis and biological evaluation of the specific this compound derivatives.

Effects of Modifications to the Morpholine Ring on Molecular Frameworks

Replacing the oxygen atom with other heteroatoms, such as sulfur (to form a thiomorpholine) or another nitrogen (to form a piperazine), would significantly alter the geometry, electronic distribution, and hydrogen bonding capacity of the ring. Such changes have been shown to drastically affect the biological activity of related compounds. For instance, in some cases, the oxidation of a thiomorpholine (B91149) to a sulfoxide (B87167) or sulfone has been shown to modulate activity. nih.gov

Introducing substituents on the carbon atoms of the morpholine ring (C-3, C-5, C-6) can also have a profound impact on the molecule's conformation and biological activity. For example, alkyl substitutions at the C-3 position have been shown to increase the anticancer activity in some morpholine derivatives. e3s-conferences.org The introduction of substituents can also be used to create bridged morpholines, which can constrain the conformation of the ring and potentially lead to more potent and selective compounds by locking the molecule into a bioactive conformation. researchgate.net

The table below outlines potential modifications to the morpholine ring and their predicted impact on the molecular framework and activity:

| Modification | Predicted Effect on Molecular Framework and Activity |

| Replacement of Oxygen with Sulfur (Thiomorpholine) | Alters ring pucker and hydrogen bonding capacity; may lead to different biological activity or metabolic profile. |

| Oxidation of Thiomorpholine to Sulfoxide/Sulfone | Increases polarity and hydrogen bonding potential, potentially altering solubility and target interactions. nih.gov |

| Substitution at C-3 Position | Can introduce additional chiral centers and steric bulk, potentially leading to increased potency or selectivity. e3s-conferences.org |

| Bridged Morpholine | Constrains the ring conformation, which can lead to higher affinity for the target if the constrained conformation is the bioactive one. researchgate.net |

Role of the Propan-2-amine Group in Ligand Efficiency and Scaffolding

As a scaffolding element, the propan-2-amine group serves to position the amine functionality at a specific distance and orientation relative to the morpholine ring and the N-benzyl group. This precise spatial arrangement is likely crucial for optimal interaction with the target. Modifications to this group, such as altering the length of the alkyl chain or the degree of substitution on the amine, would be expected to have a significant impact on biological activity.

The table below explores potential modifications to the propan-2-amine group and their likely consequences:

| Modification | Predicted Effect on Ligand Efficiency and Scaffolding |

| N-methylation (Secondary Amine) | Reduces hydrogen bond donor capacity; may alter selectivity and pKa. |

| N,N-dimethylation (Tertiary Amine) | Eliminates hydrogen bond donor capacity; increases steric bulk and basicity. |

| Replacement with a hydroxyl group | Removes the basic center and the potential for ionic interactions, likely leading to a significant loss of activity. |

| Altering the alkyl chain length | Changes the distance between the amine and the morpholine scaffold, which could disrupt optimal binding. |

Mechanistic Investigations of Chemical Reactions Involving 2 4 Benzylmorpholin 2 Yl Propan 2 Amine Scaffolds

Elucidation of Reaction Mechanisms in Morpholine (B109124) Ring Formation and Derivatization

The formation of the morpholine ring is a fundamental step in the synthesis of 2-(4-benzylmorpholin-2-yl)propan-2-amine. The primary route to substituted morpholines involves the cyclization of vicinal amino alcohols. researchgate.net These reactions can be catalyzed by acids or metals and their stereochemical outcome is of significant interest.

The synthesis of substituted morpholines can be achieved through various strategies, often starting from readily available amino alcohols. A common method involves the reaction of an amino alcohol with a suitable two-carbon electrophile. For instance, the reaction of a 1,2-amino alcohol with ethylene (B1197577) sulfate (B86663) provides a straightforward, redox-neutral pathway to morpholines. organic-chemistry.org This process typically involves an initial SN2 reaction to form an N-monoalkylated intermediate, which then undergoes intramolecular cyclization. organic-chemistry.org

The stereochemistry of the morpholine ring is often established during the cyclization step. For the synthesis of cis-3,5-disubstituted morpholines, a palladium-catalyzed carboamination reaction of O-allyl ethanolamine (B43304) derivatives has been shown to proceed with high diastereoselectivity. nih.gov The mechanism of this reaction involves the coordination of the palladium catalyst to the alkene, followed by intramolecular attack of the nitrogen atom. The stereochemical outcome is influenced by the transition state geometry, which seeks to minimize steric interactions. nih.gov In the case of 2,5-disubstituted morpholines, the stereochemistry can be controlled to favor the trans isomer through the reaction of enantiopure epoxides with amino alcohols, followed by regioselective hydroxyl activation and ring closure. thieme-connect.com The stereochemical integrity of the morpholine ring is generally maintained under various reaction conditions, with the chair conformation being the most stable. cdnsciencepub.comcdnsciencepub.com

Derivatization of the morpholine scaffold, such as N-benzylation, is a key step in the synthesis of the target compound. This transformation is typically achieved through nucleophilic substitution of a benzyl (B1604629) halide by the morpholine nitrogen. ox.ac.uk Copper(I)-catalyzed C-N coupling reactions have also been employed for the N-alkylation of amines with aliphatic halides at room temperature. ox.ac.uk

Mechanistic Aspects of Reductive Amination Reactions with Amines

Reductive amination is a versatile method for the formation of C-N bonds and is central to the introduction of the propan-2-amine moiety onto the morpholine scaffold. masterorganicchemistry.com This reaction involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgchemistrysteps.com

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon of a ketone (in this case, a propan-2-one derivative) to form a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion. The iminium ion is then reduced by a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or, more selectively, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to give the final amine product. masterorganicchemistry.comchemistrysteps.comharvard.edu The use of milder reducing agents like NaBH₃CN is advantageous as they selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

For sterically hindered amines, such as the secondary amine of the morpholine ring, reductive amination can be challenging. mdpi.comresearchgate.net The formation of the iminium intermediate can be sterically hindered and may require specific catalysts or reaction conditions. mdpi.comresearchgate.net Palladium-based catalysts have been shown to be effective for the reductive amination of sterically hindered amines, with the hydroxyl groups on the catalyst surface playing a crucial role in facilitating both imine formation and reduction. mdpi.com The reaction conditions, including the choice of reducing agent and the pH of the reaction medium, are critical for achieving high yields and selectivity. wikipedia.orgjove.com

Understanding Selective Functional Group Transformations on the Compound

Selective functional group transformations on the this compound scaffold are essential for creating a diverse range of derivatives. A key transformation is the selective removal of the N-benzyl group, which can unmask the secondary amine for further functionalization.

N-debenzylation can be achieved through various methods, with catalytic hydrogenation being a common approach. This reaction typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source. However, for tertiary amines, this can sometimes be slow or require harsh conditions. An alternative and often more chemoselective method for the debenzylation of N-benzyl tertiary amines is oxidative debenzylation using ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netst-andrews.ac.ukrsc.orgrsc.org This reaction proceeds under mild aqueous conditions and shows good selectivity for the N-benzyl group over other potentially reactive functionalities such as O-benzyl ethers. researchgate.netrsc.org The proposed mechanism involves an initial single-electron transfer from the nitrogen to the cerium(IV) center, followed by fragmentation to release the benzyl group as benzaldehyde (B42025) and the corresponding secondary amine.

Other functional group transformations can be performed on the primary amine of the propan-2-amine side chain. For instance, acylation reactions with acyl chlorides or anhydrides can be used to introduce amide functionalities. These reactions typically proceed via nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent. The steric hindrance around the primary amine in the this compound scaffold may influence the reactivity, potentially requiring longer reaction times or the use of coupling agents.

Computational Chemistry and Molecular Modeling Approaches for 2 4 Benzylmorpholin 2 Yl Propan 2 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electronic structure, which in turn dictates the molecule's geometry, stability, and reactivity. For 2-(4-Benzylmorpholin-2-yl)propan-2-amine, QM calculations can elucidate key electronic parameters.

Detailed research findings from these calculations would typically include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a more reactive species. Furthermore, the distribution of these frontier orbitals can pinpoint the likely sites for electrophilic and nucleophilic attack. For instance, the lone pair of electrons on the nitrogen atoms would be expected to contribute significantly to the HOMO, marking them as potential sites for interaction with electron-deficient species.

Another key output is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying electron density. For this compound, the MEP map would likely show negative potential (typically colored red) around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs, indicating their role as hydrogen bond acceptors. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting them as hydrogen bond donors.

Hypothetical Data Table: Quantum Mechanical Properties of this compound

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy state for an accepted electron, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggests good kinetic stability and lower reactivity. |

| Dipole Moment | 2.1 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | N(morpholine): -0.45, N(amine): -0.60, O(morpholine): -0.55 | Quantifies the partial charges on key atoms, highlighting the nucleophilic character of the heteroatoms. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental or calculated values for this compound are not publicly available.

Molecular Docking Simulations for Hypothetical Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. gyanvihar.orgnih.govmdpi.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The morpholine (B109124) scaffold is a common feature in bioactive molecules, and its derivatives have been the subject of numerous docking studies. nih.govmdpi.com

In a hypothetical docking study, this compound would be placed into the binding site of a selected protein target. The simulation would then explore various conformations and orientations of the ligand within the binding pocket, calculating the binding affinity for each pose. The results are often presented as a docking score, which estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

The analysis of the docked poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, the morpholine oxygen and the amine nitrogen would be expected to act as hydrogen bond acceptors, while the amine hydrogens could act as donors. The benzyl (B1604629) group could engage in hydrophobic interactions or pi-pi stacking with aromatic residues in the binding site.

Hypothetical Data Table: Molecular Docking of this compound against a Hypothetical Kinase Target

| Parameter | Value | Details |

| Docking Score | -8.5 kcal/mol | A strong negative value suggests a high binding affinity to the hypothetical target. |

| Hydrogen Bonds | 3 | Amine N-H with Asp145; Morpholine O with Lys72; Amine N with backbone carbonyl of Val85. |

| Hydrophobic Interactions | 5 | Benzyl ring with Leu83, Val65; Propan-2-amine methyl groups with Ile130. |

| Pi-Pi Stacking | 1 | Benzyl ring with Phe146. |

| Interacting Residues | Asp145, Lys72, Val85, Leu83, Val65, Ile130, Phe146 | Key amino acid residues in the binding pocket that form significant interactions with the ligand. |

Note: The data presented in this table is hypothetical and for illustrative purposes only. The choice of a kinase target is based on the common biological roles of morpholine-containing compounds.

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of a system. mdpi.commdpi.com For this compound, both in isolation and when bound to a protein, MD simulations can reveal important dynamic behaviors.

An MD simulation of the free ligand in a solvent (e.g., water) would allow for the exploration of its conformational landscape. This would reveal the most stable conformations of the molecule and the energy barriers between them. The flexibility of the morpholine ring and the rotational freedom of the benzyl and propan-2-amine substituents would be of particular interest.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time, one can determine if the complex remains stable. Furthermore, MD can reveal subtle changes in the protein structure upon ligand binding and provide a more accurate estimation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Hypothetical Data Table: Molecular Dynamics Simulation of this compound in Complex with a Hypothetical Kinase

| Parameter | Result | Interpretation |

| Simulation Time | 100 ns | A standard simulation time to assess the stability of the complex. |

| Ligand RMSD | Average: 1.2 Å | A low and stable RMSD value indicates that the ligand remains in its binding pose throughout the simulation. |

| Protein Backbone RMSD | Average: 1.5 Å | A stable protein backbone RMSD suggests that the overall protein structure is not significantly perturbed by the ligand binding. |

| Key Interaction Persistence | Hydrogen bond with Asp145: 95% of simulation time | High persistence of key interactions confirms their importance for binding stability. |

| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Provides a more refined estimate of the binding affinity, taking into account the dynamic nature of the system. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

De Novo Design Strategies for New Morpholine and Amine-Based Architectures

De novo design is a computational approach that aims to generate novel molecular structures with desired properties, often starting from scratch or a basic scaffold. tue.nlnih.govnih.gov For the morpholine and amine-based architecture of this compound, de novo design strategies can be employed to explore a vast chemical space and identify new derivatives with potentially improved properties. The synthesis of diverse morpholine derivatives is an active area of research, providing a basis for such computational exploration. acs.orgnih.gov

These strategies often involve fragment-based or reaction-based approaches. In a fragment-based approach, a library of molecular fragments is assembled in a combinatorial fashion around the core morpholine scaffold. The resulting virtual library of new compounds can then be screened for desired properties using computational methods like QSAR (Quantitative Structure-Activity Relationship) models or molecular docking.

Reaction-based de novo design utilizes a set of known chemical reactions to virtually synthesize new molecules from a starting set of reactants. This ensures that the generated molecules are synthetically accessible. For the target compound, one could explore variations in the benzyl substituent, modifications to the morpholine ring, or different amine functionalities.

Hypothetical Data Table: De Novo Designed Analogs of this compound

| Analog ID | Modification | Predicted Property Improvement | Rationale |

| DBMA-001 | Replacement of benzyl with 4-fluorobenzyl | Increased binding affinity | The fluorine atom can act as a hydrogen bond acceptor and may enhance binding. |

| DBMA-002 | Introduction of a hydroxyl group on the benzyl ring | Improved solubility and potential for new hydrogen bonds | Enhances polarity and provides an additional hydrogen bonding group. |

| DBMA-003 | Replacement of propan-2-amine with a cyclopropylamine | Increased rigidity and metabolic stability | The cyclopropyl (B3062369) group can improve the metabolic profile and constrain the conformation. |

| DBMA-004 | Substitution on the morpholine ring | Modulate pKa and conformational preference | Can fine-tune the physicochemical properties of the morpholine scaffold. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Application of Machine Learning in Chemical Space Exploration

Machine learning (ML) is increasingly being applied in chemistry to predict molecular properties and explore the vastness of chemical space. acs.orgnih.govacs.org For a compound like this compound, ML models can be trained on large datasets of known molecules to predict a wide range of properties, from physicochemical characteristics to biological activities.

Predictive models can be developed for properties such as solubility, lipophilicity (logP), and metabolic stability. These models typically use molecular descriptors, which are numerical representations of a molecule's structure, as input. For instance, a model could be trained to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of new morpholine derivatives.

Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to create novel molecular structures. tue.nlresearchgate.net By training these models on a dataset of molecules with desired characteristics (e.g., active morpholine-based compounds), they can learn the underlying patterns and generate new, diverse, and synthetically feasible molecules that are likely to possess similar properties. This approach can significantly accelerate the discovery of new lead compounds.

Hypothetical Data Table: Machine Learning-Based Property Prediction for this compound and a Designed Analog

| Compound | Predicted logP | Predicted Aqueous Solubility (logS) | Predicted hERG Inhibition (Probability) | Predicted Metabolic Stability (t½ in min) |

| This compound | 3.2 | -3.5 | 0.15 | 45 |

| DBMA-001 (4-fluorobenzyl analog) | 3.4 | -3.6 | 0.12 | 55 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, generated from conceptual machine learning models.

Analytical Techniques for the Characterization and Elucidation of 2 4 Benzylmorpholin 2 Yl Propan 2 Amine and Its Derivatives

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H, 13C, HSQC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy would be utilized to identify the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(4-benzylmorpholin-2-yl)propan-2-amine, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the protons of the morpholine (B109124) ring, and the methyl protons of the propan-2-amine moiety. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing connectivity. COSY identifies proton-proton couplings within the same spin system, helping to trace the connections between adjacent protons in the morpholine and benzyl groups. HSQC correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments.

While specific spectral data for this compound is not publicly available, a representative dataset for a related N-substituted morpholine is presented below to illustrate the expected chemical shifts. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Morpholine Analog

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl CH₂ | ~3.5 | ~60 |

| Aromatic CH | 7.2-7.4 | 127-130 |

| Morpholine CH₂ (next to N) | 2.4-2.8 | 50-55 |

| Morpholine CH₂ (next to O) | 3.6-3.8 | 65-70 |

| Morpholine CH | ~3.9 | ~75 |

| Propan-2-amine C(CH₃)₂ | 1.1-1.3 | ~50 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Tandem MS for Elemental Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. dntb.gov.uanih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. nih.gov

In the analysis of this compound, the molecular ion peak [M+H]⁺ would be observed in the mass spectrum, confirming its molecular weight. Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. researchgate.net The fragmentation pattern is often characteristic of the compound's structure.

Expected fragmentation pathways for this compound would likely involve:

Cleavage of the benzyl group, resulting in a prominent fragment at m/z 91 (the tropylium (B1234903) ion).

Loss of the propan-2-amine moiety.

Ring-opening of the morpholine nucleus. preprints.org

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [M - C₇H₇]⁺ | Loss of benzyl group | Varies |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The presence of specific bonds, such as C-H, N-H, C-O, and C-N, will result in characteristic absorption bands in the IR spectrum.

For this compound, the FT-IR spectrum would be expected to show:

N-H stretching vibrations for the primary amine group, typically appearing as a doublet in the range of 3300-3500 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, observed around 2850-3100 cm⁻¹.

C-O-C stretching vibration of the morpholine ether linkage, which gives a strong absorption band around 1100 cm⁻¹.

Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Primary Amine) | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium to Strong |

| C-O-C Stretch (Ether) | 1070-1150 | Strong |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. These methods are routinely employed in both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and quantification. nih.gov UPLC, a more recent development, utilizes smaller particle sizes in the stationary phase to achieve higher resolution and faster analysis times. sielc.com

For the analysis of this compound, a reverse-phase HPLC method would typically be employed. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or trifluoroacetic acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector, set to a wavelength where the benzyl chromophore absorbs, or a mass spectrometer (LC-MS). The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Table 4: Representative HPLC/UPLC Method Parameters for Morpholine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | C18, 2.1-4.6 mm i.d., 50-150 mm length |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution, e.g., 5% B to 95% B over 10 minutes |

| Flow Rate | 0.2-1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net For less volatile compounds, derivatization may be necessary to increase their volatility. Given the structure of this compound, it may possess sufficient volatility for GC-MS analysis, particularly for its less polar analogs.

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting mass spectrum provides a fingerprint for identification. GC-MS is a standard method in forensic laboratories for the identification of psychoactive substances, including phenmetrazine analogs. nih.gov

Table 5: Typical GC-MS Parameters for the Analysis of Phenmetrazine Analogs

| Parameter | Typical Conditions |

|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature ramp, e.g., 100 °C to 300 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preparative Isolation

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique widely utilized in synthetic chemistry. nih.gov Its applications for this compound span from real-time monitoring of its synthesis to the purification of the final product.

Reaction Monitoring:

The synthesis of this compound would likely involve multiple steps. TLC is an effective tool for tracking the progress of these reactions. By spotting a small aliquot of the reaction mixture onto a TLC plate at various time intervals, chemists can visualize the consumption of starting materials and the formation of the desired product. The separation is based on the differential partitioning of the components between the stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents).

For instance, in a hypothetical synthesis of this compound, one could monitor the reaction by observing the disappearance of the spots corresponding to the starting materials and the appearance of a new spot corresponding to the product. The relative polarity of the compounds dictates their mobility on the TLC plate; more polar compounds generally have a lower retention factor (Rf), while less polar compounds travel further up the plate. The choice of eluent is critical and is empirically determined to achieve optimal separation. A typical solvent system for amines might include a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol, often with a small amount of a basic modifier such as triethylamine (B128534) to prevent streaking of the amine spots.

Preparative Isolation:

Beyond its use in reaction monitoring, TLC can be scaled up for the purification of small quantities of material in a process known as preparative TLC (prep-TLC). rochester.educhemrxiv.org This technique is particularly useful for isolating the target compound, this compound, from unreacted starting materials or byproducts, especially when their Rf values are very close. chemrxiv.org

In preparative TLC, the crude reaction mixture is applied as a continuous band across the origin of a thicker silica gel plate. researchgate.net After developing the plate in an appropriate solvent system, the separated bands of compounds are visualized, typically under UV light if the compounds are UV-active, or by using a chemical stain. The band corresponding to the desired product is then carefully scraped from the plate. researchgate.net The compound is subsequently extracted from the silica gel using a polar solvent, filtered, and the solvent is evaporated to yield the purified product. researchgate.netresearchgate.net

Below is a hypothetical data table illustrating the kind of information that would be recorded during the TLC analysis of a reaction mixture leading to this compound.

| Compound/Mixture | Rf Value | Solvent System | Visualization Method | Observations |

| Starting Material 1 | 0.65 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | Spot diminishes over time. |

| Starting Material 2 | 0.20 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | Spot diminishes over time. |

| Reaction Mixture (t=1h) | 0.45, 0.65, 0.20 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | Product spot appears, starting materials still present. |

| This compound (Product) | 0.45 | Hexane:Ethyl Acetate (1:1) | UV (254 nm), Ninhydrin stain | Isolated as the major product. |

| Byproduct | 0.50 | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | Minor impurity observed. |

This table is illustrative. Actual Rf values are dependent on the specific stationary and mobile phases used.

Advanced Techniques for Comprehensive Structural Elucidation

While TLC is excellent for monitoring and purification, it does not provide detailed structural information. For the unambiguous confirmation of the molecular structure of this compound and its derivatives, a combination of advanced spectroscopic techniques is essential. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra would be acquired for this compound.

¹H NMR: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group, the protons of the morpholine ring, the methyl protons of the propan-2-amine moiety, and the amine protons. docbrown.info The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets, multiplets) would reveal the connectivity of the atoms. docbrown.infost-andrews.ac.uk

¹³C NMR: This spectrum reveals the number of different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, providing a carbon fingerprint of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound would help to identify the carbon atoms of the benzyl group, the morpholine ring, and the propan-2-amine side chain. st-andrews.ac.uk

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) would provide the exact mass of the molecule, allowing for the determination of its molecular formula. st-andrews.ac.uk The fragmentation pattern observed in the mass spectrum can offer clues about the different structural components of the molecule.

The following table outlines the expected data from these advanced analytical techniques for the characterization of this compound.

| Analytical Technique | Expected Data Type | Information Provided |

| ¹H NMR | Chemical Shifts (δ, ppm), Integration, Multiplicity (splitting patterns) | Number and electronic environment of different protons, proton count for each signal, and connectivity to neighboring protons. |

| ¹³C NMR | Chemical Shifts (δ, ppm) | Number and electronic environment of different carbon atoms, providing a carbon skeleton fingerprint. |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions | Molecular weight of the compound and structural information based on fragmentation patterns. mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass-to-charge ratio (m/z) | Precise molecular weight, allowing for the unambiguous determination of the molecular formula. st-andrews.ac.uk |

By combining the data from TLC, NMR, and mass spectrometry, chemists can confidently confirm the synthesis and purity of this compound and elucidate the structures of any new derivatives.

Derivatization Strategies for Enhancing Analytical and Synthetic Utility of 2 4 Benzylmorpholin 2 Yl Propan 2 Amine

Chemical Derivatization for Improved Chromatographic Detectability and Quantification

The primary amine group in 2-(4-Benzylmorpholin-2-yl)propan-2-amine can present challenges in chromatographic analysis, such as poor peak shape and low detector response, particularly in gas chromatography (GC) and liquid chromatography (LC) with certain detectors. iu.eduresearchgate.net Derivatization is a pre-analytical step that chemically modifies the analyte to improve its chromatographic behavior and sensitivity. iu.edugcms.cz

The reactivity of the primary amine allows for the use of various derivatizing agents that introduce functionalities amenable to specific detection methods.

Salicylaldehyde (B1680747): This reagent reacts with primary amines to form a Schiff base. The resulting derivative often exhibits improved thermal stability and chromatographic properties, making it suitable for GC-MS analysis. The introduction of the aromatic ring from salicylaldehyde can also enhance UV absorbance for LC-UV detection.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Dansyl chloride is a widely used reagent for the derivatization of primary and secondary amines. nih.govnih.gov The reaction results in the formation of a highly fluorescent sulfonamide derivative. nih.gov This is particularly advantageous for liquid chromatography with fluorescence detection (LC-FLD), a technique known for its high sensitivity and selectivity. nih.govnih.gov Derivatization with dansyl chloride can significantly lower the limits of detection and quantification for the analyte in complex biological or environmental samples. nih.govrsc.org The resulting dansyl derivative is also amenable to mass spectrometry (MS) detection, often showing characteristic fragmentation patterns that aid in structural confirmation. nih.govnih.gov

The table below illustrates the potential impact of derivatization on the analytical determination of this compound, based on typical enhancements seen for similar primary amines.

| Derivatizing Reagent | Chromatographic Method | Detector | Expected Improvement |

| Salicylaldehyde | GC | MS, FID | Improved peak shape, increased volatility, enhanced thermal stability. |

| Dansyl Chloride | LC | Fluorescence, MS | Significant increase in sensitivity, lower detection limits, high selectivity. nih.govnih.govnih.govrsc.org |

This table presents expected improvements based on general principles of amine derivatization and not on specific experimental data for this compound.

Detailed research findings on analogous compounds, such as amphetamines, have demonstrated the utility of dansyl chloride derivatization for GC-MS and HPLC analysis, showing improved detection and quantification. nih.gov For instance, dansyl-derivatized methamphetamine exhibits a strong molecular ion peak in GC-MS, which is advantageous for confirmation. nih.gov

Strategies for Functional Group Interconversion and Further Chemical Transformations

Beyond enhancing analytical detectability, the functional groups of this compound, namely the primary amine and the morpholine (B109124) ring, are amenable to a variety of chemical transformations. These reactions are fundamental in medicinal chemistry and drug discovery for the synthesis of new derivatives with potentially altered biological activities.

The primary amine can be a starting point for numerous functional group interconversions. For example, it can be converted into an amide through acylation, a sulfonamide via reaction with a sulfonyl chloride, or an imine by condensation with an aldehyde or ketone. Reductive amination of the primary amine can lead to the formation of secondary or tertiary amines. These transformations allow for the exploration of the structure-activity relationship (SAR) of the molecule. e3s-conferences.org

The morpholine ring itself can also be a site for chemical modification, although this is generally more challenging than reactions involving the exocyclic primary amine. The synthesis of various morpholine derivatives has been explored, often starting from simpler precursors like 1,2-amino alcohols. organic-chemistry.orgresearchgate.net Strategies for modifying existing morpholine rings may involve ring-opening reactions under specific conditions, followed by functionalization and re-cyclization.

The following table outlines potential synthetic transformations starting from this compound.

| Starting Functional Group | Reagent/Reaction Type | Product Functional Group | Potential Application |

| Primary Amine | Acyl Chloride/Anhydride | Amide | SAR studies, prodrug synthesis. |

| Primary Amine | Sulfonyl Chloride | Sulfonamide | Introduction of new pharmacophores. |

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | Intermediate for reductive amination. |

| Primary Amine | Reductive Amination | Secondary/Tertiary Amine | Modification of basicity and lipophilicity. |

This table illustrates potential synthetic pathways based on the known reactivity of primary amines and morpholine derivatives.

Q & A

Q. What are the established synthetic routes for 2-(4-Benzylmorpholin-2-yl)propan-2-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic substitution or reductive amination. For morpholine-containing analogs, condensation reactions with sodium hydroxide in ethanol at elevated temperatures (e.g., 200°C for 1 hour) are effective, yielding intermediates that can be further functionalized . Reductive amination using hydrogen gas and nickel catalysts under ambient conditions is another viable route, though yields may vary (50–65%) due to competing side reactions . Optimization of solvent polarity and catalyst loading is critical for purity.

Example Reaction Conditions:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reductive amination | H₂, Ni catalyst, RT | ~55% | |

| Condensation reaction | NaOH, ethanol, 200°C, 1h | ~75% |

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- NMR : ¹H and ¹³C NMR are essential for verifying substituent positions on the morpholine ring and benzyl group. For example, methyl groups in propan-2-amine resonate at δ ~1.2–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₂₀N₂O: calculated 232.1576) .

- IR Spectroscopy : Stretching frequencies for amine (ν ~3350 cm⁻¹) and morpholine C-O-C (ν ~1120 cm⁻¹) validate functional groups .

Q. How can researchers optimize purity during large-scale synthesis?

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves morpholine and benzyl byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological assays .

Advanced Research Questions

Q. What strategies resolve enantiomeric mixtures of this compound?

- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Enzymatic Resolution : Transaminases (TAs) selectively convert one enantiomer into a ketone derivative, achieving >90% enantiomeric excess (e.e.) .

Q. How can computational modeling predict solvent effects on the compound’s stability?

- Density Functional Theory (DFT) : Calculate solvation free energies in polar (e.g., DMSO) and nonpolar (e.g., toluene) solvents to assess degradation pathways.

- Molecular Dynamics (MD) : Simulate interactions between the morpholine ring and solvent molecules to optimize storage conditions .

Q. What in vitro assays evaluate the compound’s potential neurological activity?

- Receptor Binding Assays : Radiolabeled ligand displacement studies (e.g., for serotonin or dopamine receptors) quantify affinity (Kᵢ values) .

- Enzyme Inhibition : Test inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE) at varying concentrations (IC₅₀ determination) .

Example Biological Assay Parameters:

| Assay Type | Target | Protocol Summary | Reference |

|---|---|---|---|

| Radioligand Binding | 5-HT₂A Receptor | Incubate with [³H]Ketanserin, 37°C, 1h | |

| Enzyme Inhibition | MAO-B | Spectrophotometric detection of H₂O₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.